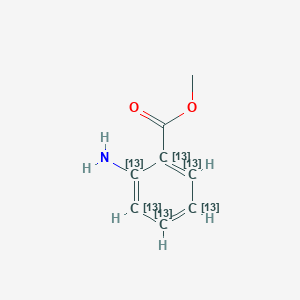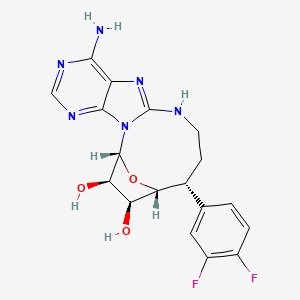
Influenza virus-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Influenza virus-IN-5 is a compound that has garnered significant interest in the scientific community due to its potential applications in combating influenza viruses. Influenza viruses are a major cause of respiratory infections worldwide, leading to significant morbidity and mortality. The development of compounds like this compound is crucial for advancing our understanding and treatment of these viral infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Influenza virus-IN-5 typically involves a series of chemical reactions designed to produce the desired molecular structure. One common method involves the use of a universal RT-PCR (reverse transcription-polymerase chain reaction) to amplify the genetic material of the virus, followed by sequencing on instruments like the MinION or IonTorrent platforms . This process ensures the accurate replication and identification of the compound’s structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using advanced biotechnological methods. These methods often include the propagation and titration of influenza viruses, followed by purification and proteomics to isolate the desired compound . The use of high-throughput sequencing and other molecular biology techniques ensures the efficient production of this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: Influenza virus-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its efficacy against influenza viruses.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include guanidine hydrochloride, Tris buffer, and Tween 20 . These reagents facilitate the necessary chemical transformations under specific conditions, such as controlled pH and temperature.
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced antiviral properties. These modifications can improve the compound’s ability to inhibit viral replication and reduce the severity of influenza infections.
Wissenschaftliche Forschungsanwendungen
Influenza virus-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the molecular interactions between the virus and host cells. In biology, it helps researchers understand the mechanisms of viral infection and immune response. In medicine, this compound is being investigated for its potential as an antiviral drug to treat influenza infections . Additionally, it has industrial applications in the development of vaccines and diagnostic tools for influenza.
Wirkmechanismus
The mechanism of action of Influenza virus-IN-5 involves targeting specific molecular pathways and proteins within the influenza virus. One key target is the viral neuraminidase, an enzyme that plays a crucial role in the release of new viral particles from infected cells . By inhibiting neuraminidase, this compound prevents the spread of the virus within the host, thereby reducing the severity of the infection. The compound also interferes with the viral hemagglutinin, another surface protein essential for viral entry into host cells .
Vergleich Mit ähnlichen Verbindungen
Influenza virus-IN-5 can be compared with other similar compounds, such as zanamivir, oseltamivir, laninamivir octanoate, and peramivir . These compounds also target the viral neuraminidase and are used as antiviral drugs to treat influenza infections. this compound is unique in its molecular structure and mechanism of action, which may offer advantages in terms of efficacy and resistance to viral mutations. The development of congeners and conjugates of this compound further enhances its potential as a versatile antiviral agent .
Conclusion
This compound represents a promising compound in the fight against influenza viruses. Its unique preparation methods, chemical reactions, and mechanism of action make it a valuable tool for scientific research and medical applications. By comparing it with similar compounds, researchers can better understand its potential advantages and continue to develop effective antiviral strategies.
Eigenschaften
Molekularformel |
C21H26ClN3O2S |
|---|---|
Molekulargewicht |
420.0 g/mol |
IUPAC-Name |
5-chloro-N-(8-ethyl-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-methyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H26ClN3O2S/c1-4-14-7-9-21(10-8-14)25(20(27)13(3)28-21)24-19(26)18-12(2)16-11-15(22)5-6-17(16)23-18/h5-6,11,13-14,23H,4,7-10H2,1-3H3,(H,24,26) |
InChI-Schlüssel |
FXUSTPHNFBZGEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC2(CC1)N(C(=O)C(S2)C)NC(=O)C3=C(C4=C(N3)C=CC(=C4)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]-1,3-benzothiazole](/img/structure/B15142184.png)
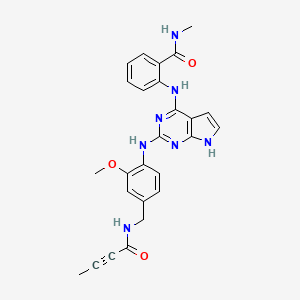
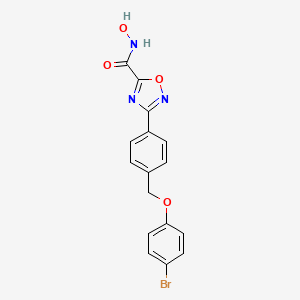
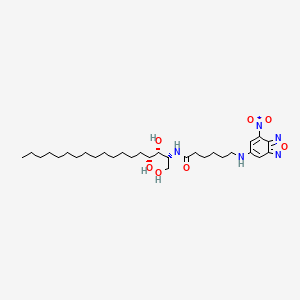
![(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B15142214.png)
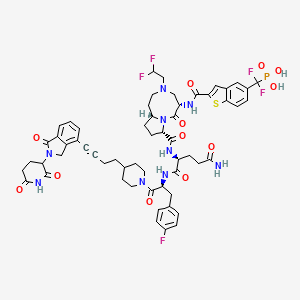


![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)
![1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one](/img/structure/B15142238.png)
